molecular formula C21H23NO4 B6254923 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid CAS No. 662134-64-7

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

Cat. No.: B6254923
CAS No.: 662134-64-7
M. Wt: 353.4
InChI Key:
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of hexanoic acid. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the free amino acid or peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of hexanoic acid and Fmoc chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the assembly of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination provides optimal stability and reactivity for peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

Properties

CAS No.

662134-64-7

Molecular Formula

C21H23NO4

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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